6-Carboxy-DCF DA

Übersicht

Beschreibung

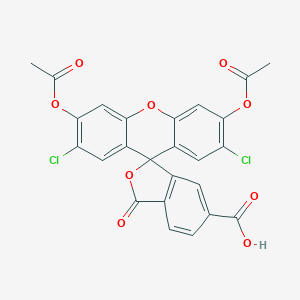

3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is a synthetic organic compound known for its unique structural properties. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,7’-dichlorofluorescein.

Acetylation: The hydroxyl groups on the fluorescein derivative are acetylated using acetic anhydride in the presence of a catalyst like pyridine. This step results in the formation of diacetate esters.

Spirocyclization: The spiro structure is introduced through a cyclization reaction, often involving the use of a strong acid or base under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The diacetate esters can be hydrolyzed to yield the corresponding dihydroxy compound.

Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used.

Major Products

Hydrolysis: Yields dihydroxy derivatives.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Results in different oxidation states and reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Assessment

6-Carboxy-DCF DA is primarily used to measure oxidative stress levels in different cell types. For instance, studies have demonstrated its utility in assessing ROS generation induced by metal sulfates in human neuronal-glial cells. The compound effectively quantified the ROS-producing capabilities of various metals, revealing that aluminum sulfate had the highest ROS-inducing potential among tested compounds .

Neurodegenerative Disease Research

The compound has been instrumental in investigating the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that oxidative stress contributes significantly to neuronal damage and dysfunction associated with these conditions. By utilizing this compound, scientists can explore the epigenetic effects of environmental toxins on neuronal health and disease progression .

Pharmacological Studies

In pharmacology, this compound has been employed to evaluate the antioxidant effects of various compounds. For example, studies have shown that certain drugs can reduce ROS levels in cardiac cells treated with doxorubicin, thereby providing insights into potential protective mechanisms against drug-induced oxidative damage .

Cellular Signaling Pathways

The compound is also used to study signaling pathways involved in inflammation and cellular responses to stress. By measuring ROS levels, researchers can elucidate the role of specific pathways, such as the p38 MAPK pathway, in mediating oxidative injury during infections or inflammatory responses .

Comparative Data Table

Case Study 1: Metal-Induced Oxidative Stress

A study utilized this compound to assess the impact of various metal sulfates on ROS generation in human neuronal-glial cells. The results indicated that aluminum sulfate significantly elevated intracellular ROS levels compared to other metals tested, highlighting its potential neurotoxic effects.

Case Study 2: Antioxidant Drug Evaluation

In another study, researchers treated H9c2 cardiomyoblasts with doxorubicin and assessed ROS levels using this compound. The findings revealed that metformin treatment reduced ROS levels significantly, suggesting a protective mechanism against oxidative stress induced by chemotherapy agents.

Wirkmechanismus

The mechanism of action of 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. The spiro structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro structure.

Rhodamine: Another fluorescent dye with different spectral properties.

Eosin: A brominated derivative of fluorescein with distinct staining properties.

Uniqueness

3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is unique due to its spiro structure, which imparts enhanced stability and specific reactivity compared to other fluorescent dyes. This structural feature makes it particularly useful in applications requiring high stability and precise targeting.

Biologische Aktivität

6-Carboxy-DCF DA, also known as 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate, is a derivative of the widely used fluorescent probe DCFH-DA. This compound is primarily utilized for detecting reactive oxygen species (ROS) in biological systems. Its unique chemical structure allows it to penetrate cell membranes and subsequently fluoresce upon oxidation, making it a valuable tool in various biological and biomedical research applications.

- Chemical Structure : this compound is characterized by its carboxylate groups that enhance its solubility and retention within cells.

- Solubility : It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water .

- Fluorescence Characteristics : The compound exhibits a maximum absorption at 504 nm and emission at 525 nm, facilitating its detection using fluorescence microscopy or flow cytometry .

The biological activity of this compound is primarily attributed to its role as a ROS indicator. Upon entering the cell, esterases cleave the acetate groups, converting it into its active form, which can then react with ROS to produce a fluorescent signal. This mechanism allows researchers to quantify oxidative stress levels in various cellular contexts .

Applications in Research

This compound has been employed in numerous studies to investigate oxidative stress and its implications in various diseases:

- Neurodegenerative Diseases : Studies have demonstrated that metal sulfate exposure induces ROS generation in human neuronal-glial cells, which can be quantified using this compound. This application is crucial for understanding the oxidative stress component of neurodegenerative disorders .

- Cancer Research : The compound has been used to measure ROS levels in cancer cells, providing insights into the oxidative stress associated with tumorigenesis and the efficacy of antioxidant therapies .

- Cardiovascular Studies : In liver ischemia-reperfusion models, this compound facilitated real-time visualization of oxidant production, highlighting its role in assessing oxidative damage during cardiac events .

Case Study 1: Metal-Induced Oxidative Stress

A study investigated the effects of various metal sulfates on ROS production in human brain cells using this compound. The results indicated significant increases in fluorescence intensity correlating with metal concentration, suggesting a direct relationship between metal exposure and oxidative stress levels .

Case Study 2: Hepatocyte Oxidative Stress

In another study focused on hepatocytes, researchers utilized this compound to assess ROS generation during oxidative stress induced by low-density lipoprotein (LDL). The findings revealed that treatment with oxidized LDL led to a marked increase in fluorescence, indicating elevated ROS levels and potential mitochondrial damage .

Data Table: Summary of Research Findings

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Human neuronal-glial cells | Increased ROS from metal sulfates measured via fluorescence |

| Cancer Research | Various cancer cell lines | Elevated ROS levels linked to tumorigenesis |

| Cardiovascular Studies | Liver ischemia-reperfusion | Real-time measurement of oxidants during ischemic events |

Eigenschaften

IUPAC Name |

3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNONRRKVDBQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113383 | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144489-10-1 | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.